![molecular formula C21H25N3O4S2 B6417439 1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-45-2](/img/structure/B6417439.png)
1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a naphthalene ring, a pyrazole ring, and sulfonyl groups. Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings . Pyrazole is a heterocyclic compound with the formula C3H3N2H, consisting of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . Sulfonyl groups (SO2) are a type of functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and connected to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyrazole rings would likely contribute significant aromatic character to the molecule, and the sulfonyl groups could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the overall structure of the molecule. The naphthalene ring is known to undergo electrophilic aromatic substitution reactions . The pyrazole ring, being a heterocycle, might have different reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of aromatic rings, sulfonyl groups, and the overall size and shape of the molecule would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Organic Electronics
NDIs possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability . These properties make them promising candidates for applications in organic electronics .
Photovoltaic Devices
The high electron affinity and good charge carrier mobility of NDIs also make them suitable for use in photovoltaic devices . They can be used to create efficient solar cells .
Flexible Displays
NDIs can be used in the development of flexible displays . Their excellent thermal and oxidative stability make them ideal for this application .
Supramolecular Chemistry
NDIs have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry . They have a tendency to self-assemble into functional structures .
Sensing
NDIs can be used in sensing applications . Their large electron deficient aromatic cores make them suitable for this purpose .
Catalysis
NDIs can be used in catalysis . Their unique properties make them effective catalysts for a variety of chemical reactions .
Medicine
NDIs have potential applications in medicine . Their unique properties could be harnessed for the development of new drugs and therapies .
Solar Cells
NDIs have been used as non-fullerene acceptors in solar cells . Their high electron affinity and good charge carrier mobility make them ideal for this application .
properties
IUPAC Name |
1-(3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKXLMYNDWWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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